molecular formula C16H22ClNO2 B4409854 2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one

2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B4409854
M. Wt: 295.80 g/mol
InChI Key: CWXCNCGWDQUNDK-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one is an organic compound with a complex structure that includes a piperidine ring, a phenoxy group, and a chlorinated methyl group

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-11-6-8-18(9-7-11)16(19)13(3)20-14-4-5-15(17)12(2)10-14/h4-5,10-11,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXCNCGWDQUNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the phenoxy group and the piperidine ring. One common method involves the Friedel-Crafts acylation of 4-chloro-3-methylphenol with propionyl chloride to form the intermediate 4-chloro-3-methylphenoxypropanoyl chloride. This intermediate is then reacted with 4-methylpiperidine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: The chlorinated methyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, resulting in the formation of new functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester or amide bonds in the compound, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions that involve the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the piperidine ring play crucial roles in binding to these targets, leading to changes in their activity. The compound may modulate signaling pathways, alter gene expression, or affect the function of proteins involved in various cellular processes.

Comparison with Similar Compounds

2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one can be compared with similar compounds, such as:

    1-[2-(4-chlorophenoxy)propanoyl]-4-methylpiperidine: Lacks the methyl group on the phenoxy ring, which may affect its chemical reactivity and biological activity.

    1-[2-(4-methylphenoxy)propanoyl]-4-methylpiperidine: Lacks the chlorine atom, which can influence its interactions with molecular targets and its overall stability.

    1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine: Lacks the methyl group on the piperidine ring, which may alter its binding affinity and pharmacokinetic properties.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one
Reactant of Route 2
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2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one

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